An In-Depth Technical Guide to 6-Isopropylpyridin-3-amine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-Isopropylpyridin-3-amine: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Aminopyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its derivatives, particularly aminopyridines, are lauded for their versatile pharmacological profiles and their role as foundational building blocks in drug discovery.[2][3] 6-Isopropylpyridin-3-amine (CAS: 405103-02-8) is a significant member of this class, offering a unique combination of steric and electronic properties. The presence of a primary amino group at the 3-position and an isopropyl group at the 6-position provides distinct vectors for chemical modification, making it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development.
Molecular Identity and Structure
The fundamental identity of a chemical entity begins with its structure and recognized identifiers. 6-Isopropylpyridin-3-amine is a disubstituted pyridine characterized by an amino group meta to the ring nitrogen and an isopropyl group ortho to it.
Caption: 2D Chemical Structure of 6-Isopropylpyridin-3-amine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 6-propan-2-ylpyridin-3-amine | [2] |
| CAS Number | 405103-02-8 | [4] |
| Molecular Formula | C₈H₁₂N₂ | [4] |
| Molecular Weight | 136.19 g/mol | [4] |
| SMILES | CC(C)c1ccc(cn1)N |[2] |
Physicochemical Properties: A Quantitative Profile
Understanding the physicochemical properties of a molecule is paramount for predicting its behavior in both chemical and biological systems. While extensive experimental data for 6-isopropylpyridin-3-amine is not publicly available, a combination of established data and reliable computational predictions provides a strong working profile.
Table 2: Physicochemical Properties of 6-Isopropylpyridin-3-amine
| Property | Value | Method | Source |
|---|---|---|---|
| Appearance | Data not available (likely an oil or low-melting solid) | - | - |
| Melting Point | Data not available (Parent: 3-Aminopyridine, 60-63 °C) | - | [5] |
| Boiling Point | Data not available (Parent: 3-Aminopyridine, 248 °C) | - | [5] |
| logP (o/w) | 1.63 | Consensus Prediction | SwissADME[6][7] |
| Water Solubility | logS: -2.45 (2.85 mg/mL; "Soluble") | ESOL Prediction | SwissADME[6][7] |
| pKa (basic) | ~6.2 (Estimated for pyridine N); ~4.5 (Estimated for NH₃⁺) | Estimation | Based on 3-aminopyridine[5] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Computed | SwissADME[6][7] |
| Hydrogen Bond Acceptors | 2 (from -NH₂ and Pyridine N) | Computed | SwissADME[6][7] |
| Polar Surface Area | 38.91 Ų | Computed | SwissADME[6][7] |
Expert Insights: The predicted LogP of 1.63 suggests moderate lipophilicity, a desirable trait for cell membrane permeability. The predicted aqueous solubility indicates that while not highly soluble, it should be sufficiently soluble for many in vitro assays and reaction conditions in polar protic solvents. The pKa estimation is critical for experimental design. The pyridine nitrogen is the more basic site; at neutral pH, a significant portion of the molecules will be protonated at this position. This has direct implications for extraction procedures, chromatography, and binding interactions with biological targets.
Spectroscopic Characterization Workflow
Structural confirmation is a non-negotiable step in chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural elucidation of 6-isopropylpyridin-3-amine.
Predicted Spectroscopic Signatures
-
¹H NMR (in CDCl₃, 400 MHz):
-
~8.0-8.2 ppm (d, 1H): Aromatic proton at C2, ortho to the ring nitrogen.
-
~7.0-7.2 ppm (d, 1H): Aromatic proton at C6, ortho to the ring nitrogen.
-
~6.8-7.0 ppm (dd, 1H): Aromatic proton at C4, coupled to both C2 and C6 protons.
-
~3.5-4.0 ppm (br s, 2H): Protons of the NH₂ group.
-
~2.8-3.0 ppm (sept, 1H): Methine proton of the isopropyl group.
-
~1.2-1.3 ppm (d, 6H): Methyl protons of the isopropyl group.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
~155-160 ppm: C6 (attached to isopropyl).
-
~140-145 ppm: C2.
-
~135-140 ppm: C4.
-
~120-125 ppm: C5.
-
~118-122 ppm: C3 (attached to NH₂).
-
~30-35 ppm: Isopropyl CH.
-
~20-25 ppm: Isopropyl CH₃.
-
-
IR Spectroscopy (ATR):
-
3300-3500 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.
-
2900-3000 cm⁻¹: C-H stretching of the isopropyl and aromatic groups.
-
~1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
~1200-1300 cm⁻¹: C-N stretching.
-
-
Mass Spectrometry (EI or ESI+):
-
[M]⁺ or [M+H]⁺: Expected at m/z 136 or 137, respectively.
-
Key Fragment: Loss of a methyl group ([M-15]⁺) from the isopropyl moiety.
-
Standard Protocol for Spectroscopic Analysis
This protocol outlines a self-validating workflow for the structural confirmation of a synthesized batch of 6-isopropylpyridin-3-amine.
Caption: Standard workflow for the spectroscopic validation of 6-isopropylpyridin-3-amine.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS for NMR analysis. For IR, use the neat compound on an ATR crystal. For MS, prepare a dilute solution in methanol or acetonitrile.
-
Mass Spectrometry: Acquire a high-resolution mass spectrum using ESI-TOF to confirm the exact mass of the [M+H]⁺ ion, validating the elemental composition (C₈H₁₂N₂).
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum. Integrate all peaks and assign them based on chemical shift, splitting pattern (multiplicity), and coupling constants.
-
Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
-
Optional but Recommended: Perform 2D NMR experiments (COSY, HSQC) to definitively correlate proton and carbon signals and confirm bonding networks.
-
-
IR Spectroscopy: Acquire an FT-IR spectrum and identify key vibrational bands corresponding to the N-H, C-H, C=C/C=N, and C-N functional groups.
-
Data Consolidation: Synthesize all spectroscopic data. The combination of an accurate mass, the correct number and type of proton and carbon environments, and the presence of key functional group vibrations provides conclusive evidence of the target structure.
Synthesis and Purification
The synthesis of substituted aminopyridines can be approached through various established methods in heterocyclic chemistry.[8] A plausible and robust route to 6-isopropylpyridin-3-amine involves a nucleophilic aromatic substitution (SₙAr) followed by reduction.
Proposed Synthetic Pathway
Caption: Proposed synthetic route via cross-coupling and nitro group reduction.
Experimental Protocol: Synthesis via Negishi Coupling and Reduction
Rationale: This two-step sequence is chosen for its reliability and functional group tolerance. The Negishi cross-coupling is highly effective for introducing alkyl groups onto pyridine rings. The subsequent reduction of the nitro group is a standard and high-yielding transformation.
Step 1: Synthesis of 2-Isopropyl-5-nitropyridine
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-chloro-5-nitropyridine (1.0 eq), Pd(dppf)Cl₂ (0.03 eq), and anhydrous THF.
-
Reagent Addition: Cool the mixture to 0 °C. Add a solution of isopropylzinc(II) bromide (1.2 eq in THF) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-isopropyl-5-nitropyridine.
Step 2: Synthesis of 6-Isopropylpyridin-3-amine
-
Setup: To a flask, add 2-isopropyl-5-nitropyridine (1.0 eq) and ethanol. Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and carefully basify to pH > 10 by the slow addition of a saturated aqueous sodium bicarbonate or sodium hydroxide solution. Caution: Exothermic reaction.
-
Extraction: Extract the resulting suspension with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be further purified by column chromatography if necessary to yield 6-isopropylpyridin-3-amine.
Chemical Reactivity and Stability
The reactivity of 6-isopropylpyridin-3-amine is dictated by its two primary functional centers: the nucleophilic amino group and the basic pyridine ring.
-
Amino Group Reactivity: The exocyclic amino group behaves as a typical aromatic amine. It is nucleophilic and will readily react with electrophiles such as acyl chlorides, anhydrides, and isocyanates to form amides and ureas, respectively. This is a common strategy for derivatization in drug discovery programs.[9]
-
Pyridine Ring Reactivity: The pyridine nitrogen is Lewis basic and can be protonated or alkylated. Its basicity is slightly enhanced by the electron-donating isopropyl group. The ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. However, it is activated towards nucleophilic aromatic substitution, particularly if a leaving group is present at the 2- or 4-positions.[10]
-
Stability and Storage: As a primary amine, the compound is susceptible to oxidation and should be handled under an inert atmosphere where possible. Commercial suppliers recommend storing the material in a dark place, under an inert atmosphere, at refrigerated temperatures (2-8°C) to ensure long-term stability.[4]
Application in Drug Discovery
The aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs.[11] 6-Isopropylpyridin-3-amine serves as a versatile starting point for accessing novel chemical matter.
Key Application: Intermediate for Kinase Inhibitors The substitution pattern of 6-isopropylpyridin-3-amine is highly relevant to the development of kinase inhibitors. A closely related analog, 2-isopropyl-4-methylpyridin-3-amine, is a crucial intermediate in the synthesis of KRAS G12C inhibitors like Adagrasib.[12] These inhibitors target a specific mutation in the KRAS protein, which is a key driver in many aggressive cancers. The aminopyridine core often serves as a "hinge-binder," forming critical hydrogen bonds with the kinase enzyme's backbone, while the substituents at other positions are modified to achieve potency and selectivity.
Caption: A generalized drug discovery workflow utilizing 6-isopropylpyridin-3-amine.
This workflow illustrates how the starting scaffold (A) is chemically modified (B, C) to generate a library of related compounds (D). This library is then screened against biological targets (E) to identify initial "hits" (F). These hits undergo further testing for drug-like properties (G), and the combined data informs the next round of chemical synthesis in a lead optimization cycle (H).
Safety and Handling
While a specific safety data sheet for the free base is not widely available, data for the hydrochloride salt provides essential guidance.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]
-
Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
Conclusion
6-Isopropylpyridin-3-amine is a strategically important building block for chemical and pharmaceutical research. Its physicochemical profile, characterized by moderate lipophilicity and aqueous solubility, makes it a promising starting point for developing orally bioavailable drug candidates. The distinct reactivity of its amino and pyridine functionalities allows for controlled, site-selective derivatization, enabling the systematic exploration of chemical space in drug discovery campaigns, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.
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National Center for Biotechnology Information. (n.d.). Isopropylamine. PubChem. Retrieved January 4, 2026, from [Link]
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- Scientific Reports. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
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National Center for Biotechnology Information. (n.d.). 4-Methyl-2-(propan-2-yl)pyridin-3-amine. PubChem. Retrieved January 4, 2026, from [Link]
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